tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13803930

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18BrN3O2 |

|---|---|

| Molecular Weight | 316.19 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1 |

| Standard InChI Key | JCPSQLNKHVGZJG-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)Br |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

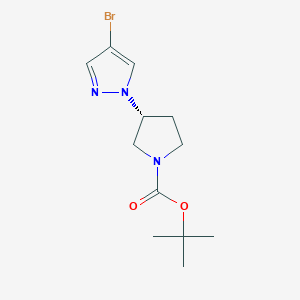

The compound’s structure comprises a pyrrolidine ring substituted at the 3-position with a 4-bromo-1H-pyrazol-1-yl group and a Boc-protected amine at the 1-position (Figure 1). The (R)-configuration at the pyrrolidine’s stereocenter ensures enantiomeric purity, which is critical for interactions with chiral biological targets . The pyrazole ring’s bromine atom at the 4-position enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura transformations .

Figure 1: 2D structure of tert-butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

-

Pyrrolidine Functionalization: (R)-pyrrolidin-3-amine is Boc-protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine .

-

Pyrazole Coupling: The Boc-protected pyrrolidine undergoes nucleophilic substitution with 4-bromo-1H-pyrazole under Mitsunobu conditions (DIAD, PPh) to install the pyrazole ring .

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Boc Protection | (Boc)O, EtN | 0–25°C | 85–90% |

| Pyrazole Coupling | DIAD, PPh, 4-Bromo-1H-pyrazole | 80°C | 70–75% |

Scalability and Industrial Production

Industrial-scale synthesis emphasizes cost-effective boronic acid precursors and palladium catalysts for downstream applications . The Boc group’s stability under basic conditions allows for efficient purification via silica gel chromatography .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥10 |

| Ethanol | 2–3 |

| Water | <0.1 |

Stability studies recommend storage at –20°C under inert atmosphere to prevent Boc group hydrolysis .

Applications in Drug Discovery

Kinase Inhibitor Development

The bromopyrazole moiety acts as a hydrogen bond acceptor, targeting ATP-binding pockets in kinases. For example, analogs of this compound have shown submicromolar IC values against EGFR and BRAF kinases .

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with boronic acids, enabling rapid diversification of the pyrazole ring. A representative reaction with pinacol boronate yields tert-butyl (R)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate, a key intermediate for PROTAC synthesis .

Equation 1:

| Quantity | Price (USD) |

|---|---|

| 25 mg | 150 |

| 100 mg | 500 |

| 1 g | 3,000 |

Regulatory and Patent Status

Patent Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume